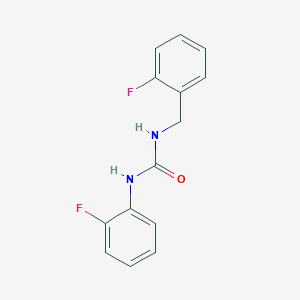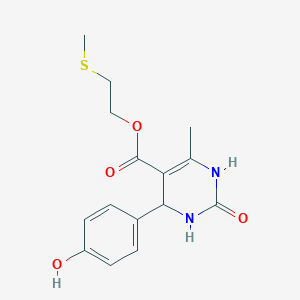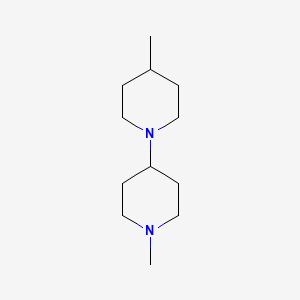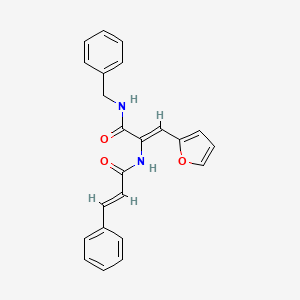![molecular formula C14H19Cl2NO2 B5145307 4-[4-(2,4-dichlorophenoxy)butyl]morpholine](/img/structure/B5145307.png)
4-[4-(2,4-dichlorophenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,4-dichlorophenoxy)butyl]morpholine, commonly known as DCM, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DCM belongs to the family of morpholine-based compounds and is a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ).
作用機序
DCM acts as a potent agonist of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ by DCM leads to the transcriptional regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
DCM has been shown to exhibit various biochemical and physiological effects in preclinical studies. DCM has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of diabetes. DCM has also been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Additionally, DCM has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using DCM in lab experiments is its high potency and specificity towards PPARγ, which allows for precise modulation of the receptor's activity. However, one of the limitations of using DCM is its relatively low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on DCM. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of DCM. Another area of interest is the investigation of the potential therapeutic applications of DCM in other diseases, such as cardiovascular disease and Alzheimer's disease. Furthermore, the development of novel drug delivery systems to improve the solubility and bioavailability of DCM could also be a promising area of research.
Conclusion:
In conclusion, DCM is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DCM acts as a potent agonist of PPARγ and exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties in preclinical studies. While there are limitations to using DCM in lab experiments, its high potency and specificity towards PPARγ make it a promising compound for future research.
合成法
DCM can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with butyl bromide to form 4-(2,4-dichlorophenoxy)butyl bromide, which is then reacted with morpholine to yield DCM. The purity of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
DCM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, obesity, and neurodegenerative disorders. DCM has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties in preclinical studies.
特性
IUPAC Name |
4-[4-(2,4-dichlorophenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c15-12-3-4-14(13(16)11-12)19-8-2-1-5-17-6-9-18-10-7-17/h3-4,11H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAMKBHKPSORIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,4-Dichlorophenoxy)butyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]-2-methyl-8-quinolinol](/img/structure/B5145227.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)

![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-N-phenylacetamide](/img/structure/B5145249.png)



![N-phenyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5145289.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5145296.png)

![4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B5145313.png)
![N-(3-cyanophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5145314.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5145329.png)
